molecular formula C8H6O5 B1222774 2-Hydroxyisophthalic acid CAS No. 606-19-9

2-Hydroxyisophthalic acid

Cat. No. B1222774
CAS RN: 606-19-9
M. Wt: 182.13 g/mol
InChI Key: WVDGHGISNBRCAO-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalic acid (also known as 2-Hydroxybenzene-1,3-dicarboxylic acid ) is an organic compound with the molecular formula C₈H₆O₅ . Its average mass is approximately 182.13 Da . This compound features a hydroxyl group (-OH) attached to the isophthalic acid framework.


Synthesis Analysis

Several synthetic routes exist for producing 2-Hydroxyisophthalic acid. One notable method involves the hydroxylation of isophthalic acid. Researchers have developed novel approaches to enhance the yield and efficiency of this synthesis .

Scientific Research Applications

properties

IUPAC Name

2-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGHGISNBRCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209401
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyisophthalic acid

CAS RN

606-19-9
Record name 2-Hydroxy-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalic acid, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 606-19-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisophthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB
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Synthesis routes and methods

Procedure details

A solution of 2-methoxyisophthalic acid (1.0 g) in 55% hydriodic acid (10 ml) was heated at 80° C. for 1 hour. The reaction mixture was poured into iced water and the precipitate was collected by filtration to give the desired compound (0.9 g, yield 95%) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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